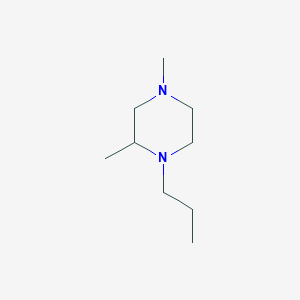

Piperazine, 2,4-dimethyl-1-propyl-(9CI)

CAS No.:

Cat. No.: VC18504495

Molecular Formula: C9H20N2

Molecular Weight: 156.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H20N2 |

|---|---|

| Molecular Weight | 156.27 g/mol |

| IUPAC Name | 2,4-dimethyl-1-propylpiperazine |

| Standard InChI | InChI=1S/C9H20N2/c1-4-5-11-7-6-10(3)8-9(11)2/h9H,4-8H2,1-3H3 |

| Standard InChI Key | XQLAXVVLFHGZKQ-UHFFFAOYSA-N |

| Canonical SMILES | CCCN1CCN(CC1C)C |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Piperazine, 2,4-dimethyl-1-propyl-(9CI) is systematically named 2,4-dimethyl-1-propylpiperazine and belongs to the piperazine family, a class of six-membered rings containing two nitrogen atoms at opposing positions. Key identifiers include:

The compound’s three-dimensional conformation features a chair-like piperazine ring, with methyl and propyl substituents influencing steric and electronic interactions. The propyl chain at the 1-position introduces hydrophobicity, while the methyl groups at 2- and 4-positions may modulate ring flexibility and hydrogen-bonding potential .

Synthetic Pathways and Optimization

Challenges in Regioselectivity

Achieving regioselective methylation at the 2- and 4-positions requires precise stoichiometric control. Over-alkylation or ring-opening side reactions are common pitfalls, necessitating chromatographic purification .

Future Directions and Research Gaps

Targeted Synthesis Improvements

-

Catalytic Asymmetric Synthesis: Enantioselective routes could yield chiral variants with enhanced receptor selectivity.

-

Green Chemistry Approaches: Solvent-free or microwave-assisted reactions to improve yield and sustainability .

Preclinical Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume